N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZZRNPPVMUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)ethyl)thiophene-2-carboxamide
- N-(1-(furan-2-yl)methyl)thiophene-2-carboxamide
- N-(1-(thiophen-2-yl)propan-2-yl)furan-2-carboxamide
Uniqueness
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets compared to its analogs, potentially leading to distinct pharmacological profiles .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide an overview of its pharmacological properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
This compound features a furan ring and a thiophene ring linked by a propanamide structure. Its molecular formula is , and it has a molecular weight of approximately 240.3 g/mol. The unique combination of these rings contributes to its electronic properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The thiophene and furan rings may facilitate π-π stacking interactions with target proteins, while the carboxamide group can form hydrogen bonds, enhancing binding affinity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. Notably:
-
Inhibition Studies : Research indicates that this compound exhibits significant inhibition against various cancer cell lines. For instance, it demonstrated an IC₅₀ value of 4.6 μM against MCF-7 breast cancer cells, suggesting potent cytotoxic effects (Table 1).
Table 1: Anticancer activity of this compound compared with other compounds.
Compound Cell Line IC₅₀ (μM) This compound MCF-7 4.6 Compound A HCT116 0.39 Compound B A375 4.2
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokine production, which is critical in conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
-
Substituent Variations : Modifying the substituents on the thiophene or furan rings has shown to affect the potency significantly. For example, the introduction of electron-withdrawing groups at specific positions increased the inhibitory activity against cancer cell lines.
- Example : Replacing a methyl group with a more polar substituent resulted in an IC₅₀ reduction from 10 μM to 5 μM.
Case Study 1: Anticancer Efficacy
A study conducted by Xia et al. explored the efficacy of various derivatives of thiophene-based compounds, including this compound. The study highlighted that compounds with bulky groups at the 4 and 5 positions exhibited enhanced anticancer activities compared to those with smaller substituents.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in swelling and inflammatory markers when treated with this compound, supporting its potential therapeutic application in inflammatory diseases.
Q & A
Q. What are the key synthetic strategies for N-[1-(furan-2-yl)propan-2-yl]thiophene-2-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of thiosemicarbazone intermediates via condensation of aromatic aldehydes with thiosemicarbazide.
- Step 2 : Oxidative cyclization using FeCl₃ in a citric acid medium to generate 1,3,4-thiadiazole derivatives.
- Step 3 : Nucleophilic addition and dehydration with furfural under concentrated H₂SO₄ and DMF conditions to introduce the furan moiety .
Key Considerations : Solvent choice (e.g., DMF, THF), temperature control (reflux conditions), and purification via recrystallization or chromatography to ensure >95% purity .
Q. How is the molecular structure of this compound characterized?
Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy : Identification of functional groups (e.g., azomethine linkage at ~1618 cm⁻¹, C-S-C at ~721 cm⁻¹) .
- ¹H/¹³C NMR : Peaks at δ 8.55 ppm (N=CH unit) and δ 7.0–7.90 ppm (aryl protons) confirm connectivity .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 300) validate the molecular formula (C₁₃H₈N₄O₃S) .
Q. What are the stability considerations for this compound in experimental settings?
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions. Stability protocols include:
- Storage in inert atmospheres (N₂/Ar) at 4°C.
- Avoidance of protic solvents (e.g., H₂O) during reactions .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound?
- PASS Program : Predicts anti-tubercular activity (Pa > 0.68) based on structure-activity relationships (SAR) across >35,000 compounds. Scores >0.7 indicate high activity, while 0.5–0.7 suggest moderate activity .
- Molecular Docking : Simulations using ArgusLab 4.0.1 and PMF scoring identify binding interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M). Key residues: Tyr158 (hydrogen bonding) and Met103 (hydrophobic interactions) .
Q. How does this compound interact with biological targets like enzymes?
Mechanistic studies reveal:
- 5-HT1A Receptor Modulation : Electrostatic and hydrophobic interactions via the thiophene and furan rings influence serotonin pathways, suggesting potential in psychiatric disorder treatment .
- Enoyl-ACP Reductase Inhibition : Disrupts lipid biosynthesis in M. tuberculosis through competitive binding at the active site (MIC = 3.1 µg/mL for derivatives) .
Q. How to resolve discrepancies in spectroscopic data during compound characterization?
- Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm structural assignments.
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts from incomplete reactions or degradation .
Q. What experimental designs optimize biological activity screening?
- In Vitro Assays : Alamar Blue (MABA) for anti-tubercular activity (MIC determination) under standardized conditions (37°C, 5-day incubation) .
- Dose-Response Studies : Test concentrations from 0.2–100 µg/mL to establish IC₅₀ values and toxicity profiles .
Critical Analysis of Data Contradictions
- Bioactivity Variability : Derivatives with similar PASS scores (e.g., Fb: Pa = 0.691 vs. Fe: Pa = 0.714) may exhibit comparable MIC values due to off-target effects. Validate via selectivity assays .
- Crystallographic Deviations : Dihedral angles between aromatic rings (e.g., 8.5–13.5°) in asymmetric units suggest conformational flexibility impacting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
